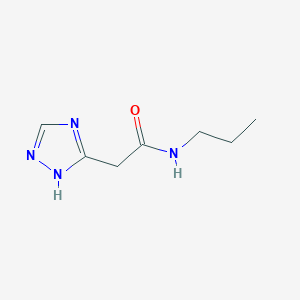![molecular formula C20H24N2O6S B4299715 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299715.png)
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid, also known as SC-560, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research due to its selective inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes.
Applications De Recherche Scientifique
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has been widely used in scientific research for its selective inhibition of COX-1 and COX-2 enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has been used to study the role of COX enzymes in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has also been used to investigate the mechanism of action of other NSAIDs and to develop new drugs with improved selectivity and efficacy.
Mécanisme D'action
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid selectively inhibits the activity of COX-1 and COX-2 enzymes by binding to the active site of the enzymes and blocking the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in inflammation and pain. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has been shown to have a higher selectivity for COX-1 than COX-2, making it a useful tool for studying the role of COX-1 in various physiological and pathological processes.
Biochemical and Physiological Effects:
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has been shown to have anti-inflammatory, analgesic, and antiplatelet effects in various animal models. These effects are mediated by the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has also been shown to have protective effects in cardiovascular disease and cancer models, although the exact mechanisms of these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments, including its high selectivity for COX-1, its well-characterized mechanism of action, and its availability in high purity. However, 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid also has some limitations, including its relatively low potency compared to other NSAIDs and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid, including the development of new drugs with improved selectivity and efficacy, the investigation of the mechanisms underlying its protective effects in cardiovascular disease and cancer models, and the exploration of its potential for use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the potential off-target effects of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid at high concentrations and to investigate its safety and efficacy in humans.
Propriétés
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-3-12-28-17-8-4-15(5-9-17)19(13-20(24)25)22-29(26,27)18-10-6-16(7-11-18)21-14(2)23/h4-11,19,22H,3,12-13H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQITEAAWXLNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-propoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4299639.png)
![3-(4-isopropoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299651.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299655.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299656.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B4299658.png)
![N-cyclopentyl-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4299673.png)
![N-(4-fluorophenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4299681.png)
![N-(2-butoxyphenyl)-2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4299694.png)

![3-[(4-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299724.png)
![3-methyl-2-[(3-methyl-2-{[(2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl)carbonyl]amino}butanoyl)amino]butanoic acid](/img/structure/B4299727.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4299728.png)
![9-(2,3-dimethoxyphenyl)-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4299734.png)